

# "quantification of Calcium L-lactate hydrate using HPLC"

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## Compound of Interest

Compound Name: Calcium L-lactate hydrate

Cat. No.: B1469535

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An Application Note and Protocol for the Quantification of **Calcium L-lactate Hydrate** using High-Performance Liquid Chromatography (HPLC)

## Application Note

### Introduction

**Calcium L-lactate hydrate** is a widely utilized salt of L-lactic acid, serving as a significant source of calcium in pharmaceutical formulations, dietary supplements, and as a food additive to fortify products and enhance texture.<sup>[1][2]</sup> Accurate and reliable quantification of **Calcium L-lactate hydrate** is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and robust method for this purpose. This application note details a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of the lactate component of **Calcium L-lactate hydrate**. The method is suitable for a range of sample matrices and provides a reliable analytical solution for researchers, scientists, and drug development professionals.

### Chemical Structure

- Chemical Formula:  $C_6H_{10}CaO_6 \cdot xH_2O$
- Molecular Weight: 218.22 g/mol (anhydrous basis)<sup>[3]</sup>



- **Structure:** Comprises a calcium cation ( $\text{Ca}^{2+}$ ) and two L-lactate anions. The level of hydration can vary, with the pentahydrate being a common form.

### Principle of the Method

The described HPLC method separates the lactate anion from other sample components on a C18 stationary phase. The mobile phase consists of an acidic buffer, which ensures the protonation of lactic acid for optimal retention and peak shape. Quantification is achieved by monitoring the UV absorbance of the lactate at a low wavelength, typically around 210 nm, and comparing the peak area to that of a known standard.

## Experimental Protocols

### 1. Materials and Reagents

- **Calcium L-lactate hydrate** reference standard ( $\geq 98\%$  purity)
- HPLC grade water
- HPLC grade acetonitrile or methanol
- Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ), analytical grade
- Phosphoric acid ( $\text{H}_3\text{PO}_4$ ), analytical grade
- 0.45  $\mu\text{m}$  nylon membrane filters for mobile phase filtration
- 0.22  $\mu\text{m}$  syringe filters for sample filtration

### 2. Instrumentation and Chromatographic Conditions

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- **Column:** C18, 4.6 x 150 mm, 5  $\mu\text{m}$  particle size (e.g., Inertsil C18-3 or equivalent)[4][5]
- **Mobile Phase:** 25 mM Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ) buffer, adjusted to pH 2.5 with phosphoric acid.[6]



- Flow Rate: 1.0 mL/min[4][5]
- Column Temperature: 30°C
- Detection Wavelength: 210 nm[4][5][7]
- Injection Volume: 20 µL
- Run Time: Approximately 10 minutes

### 3. Preparation of Solutions

- Mobile Phase Preparation: Dissolve 3.4 g of  $\text{KH}_2\text{PO}_4$  in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas prior to use.
- Standard Stock Solution (1000 µg/mL of Lactate): Accurately weigh approximately 128 mg of Calcium L-lactate pentahydrate (equivalent to 100 mg of lactate) and dissolve it in a 100 mL volumetric flask with HPLC grade water. Note: The exact weight will depend on the hydration state and purity of the reference standard.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL of lactate. These will be used to construct the calibration curve.

### 4. Sample Preparation

- Raw Material: Accurately weigh a sample of **Calcium L-lactate hydrate**, dissolve it in a known volume of HPLC grade water to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
- Pharmaceutical Tablets: Grind a representative number of tablets (e.g., 20) to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask. Add HPLC grade water, sonicate to ensure complete dissolution of the active ingredient, and dilute to volume. Filter through a 0.22 µm syringe filter prior to analysis.[5]



- Aqueous Solutions/Syrups: Dilute the sample accurately with HPLC grade water to bring the concentration of lactate into the linear range of the assay. Filter through a 0.22 µm syringe filter before injection.

## 5. Method Validation and Data Presentation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics.

Table 1: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$

| % RSD for 6 replicate injections |  $\leq 2.0\%$  |

Table 2: Method Validation Summary

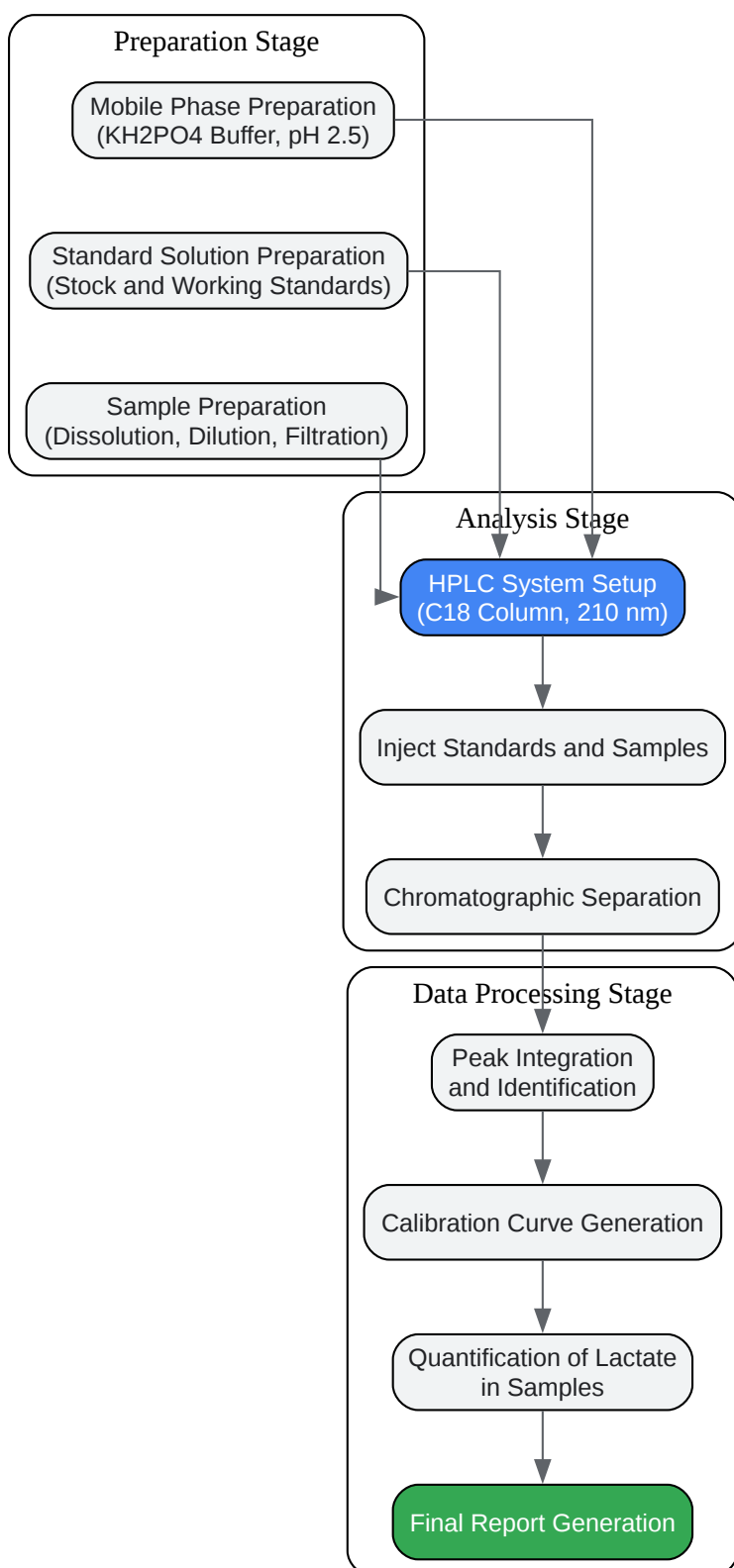


Parameter	Result
Linearity	
Range	10 - 200 µg/mL
Correlation Coefficient (r <sup>2</sup> )	≥ 0.999
Precision	
Repeatability (%RSD)	≤ 2.0%
Intermediate Precision (%RSD)	≤ 2.0%
Accuracy	
Recovery	98.0% - 102.0%
Specificity	No interference from excipients or degradation products at the retention time of lactate.
Limit of Detection (LOD)	~3 µg/mL
Limit of Quantification (LOQ)	~10 µg/mL

| Robustness | No significant impact on results with minor variations in pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C). |

## Visualizations





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Caption: Experimental workflow for the HPLC quantification of Calcium L-lactate.



## Conclusion

The detailed RP-HPLC method provides a straightforward, precise, and accurate protocol for the quantification of **Calcium L-lactate hydrate** in various sample types. The method is robust and meets the typical validation criteria required for routine quality control and research applications. The provided experimental details and performance characteristics will aid researchers and professionals in the successful implementation of this analytical technique.

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- To cite this document: BenchChem. ["quantification of Calcium L-lactate hydrate using HPLC"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1469535#quantification-of-calcium-l-lactate-hydrate-using-hplc\]](https://www.benchchem.com/product/b1469535#quantification-of-calcium-l-lactate-hydrate-using-hplc)

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